molecular formula C14H11NO3 B1300198 4-(1-Naphthylamino)-4-oxobut-2-enoic acid CAS No. 306935-75-1

4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Cat. No.: B1300198
CAS No.: 306935-75-1
M. Wt: 241.24 g/mol
InChI Key: DNIIAZFRGKFYSJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Naphthylamino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

The compound 4-(1-Naphthylamino)-4-oxobut-2-enoic acid and its derivatives exhibit structural properties that are of interest in crystallography. For instance, N-Phenylmaleamic acid, a related compound, has been studied for its planar molecular structure and the formation of intramolecular hydrogen bonds, which are significant in understanding molecular interactions and stability (Lo & Ng, 2009).

Synthesis of Heterocyclic Compounds

This acid serves as a key starting material for synthesizing a variety of heterocyclic compounds. Research has shown its utility in preparing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds have potential applications in medicinal chemistry, particularly in developing antibacterial agents (El-Hashash et al., 2015).

Biochemical Interactions

Studies have explored the interactions of derivatives of this compound with various biochemical substances. For example, the reactions with o-aminophenyldiphenylmethanol have been investigated, highlighting the compound's role in forming various biochemical structures and potentially leading to new pharmacological discoveries (Kolotova et al., 1998).

Synthesis of Biologically Active Compounds

The derivatives of this compound are useful in synthesizing biologically active compounds. An efficient protocol has been developed for this purpose, combining microwave assistance and ytterbium triflate catalyst. This method facilitates the fast preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products. Such methods are vital in streamlining the synthesis of compounds for biological and medicinal research (Tolstoluzhsky et al., 2008).

Potential in Neuroprotective Agents

Research into 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including the 2-amino derivatives, has revealed their potential as potent inhibitors of kynurenine-3-hydroxylase. This enzyme plays a role in neurodegenerative processes, and its inhibition by these compounds suggests potential applications in neuroprotective therapies (Drysdale et al., 2000).

Hemostatic Activity

Some derivatives of this compound have been shown to exhibit high hemostatic activity with low acute toxicity. This finding indicates potential applications in developing new treatments for managing bleeding disorders (Pulina et al., 2017).

DNA Interaction and Antitumor Properties

Certain derivatives have demonstrated significant interaction with DNA and exhibited effective antioxidant and antitumor activities. Such compounds could be explored further for their potential as novel cancer treatments (Sirajuddin et al., 2015).

Development of Transition Metal Ion Complexes

The compound's derivatives have been used to develop complexes with various transition metal ions. These complexes have been characterized for their thermal and magnetic properties, which could be valuable in material science and catalysis research (Ferenc et al., 2017).

Properties

IUPAC Name

(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIAZFRGKFYSJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-Naphthylamino)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.